molecular formula C25H36O4 B083163 NIOSH/TU5021300 CAS No. 14334-92-0

NIOSH/TU5021300

Cat. No.: B083163
CAS No.: 14334-92-0
M. Wt: 400.5 g/mol
InChI Key: JAVWJWRZGRLEMO-VLHSHHMCSA-N
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Description

NIOSH/TU5021300 refers to arsenic (elemental arsenic), identified by CAS No. 7440-38-2, with the molecular formula As and a molecular weight of 74.92 g/mol . Arsenic is a metalloid used historically in pesticides, wood preservatives, and semiconductor manufacturing. Its inorganic compounds, such as arsenic trioxide (As₂O₃), are highly toxic and classified as carcinogens by multiple agencies, including the International Agency for Research on Cancer (IARC) .

While systemic toxicity (SYS) via skin absorption is theoretically possible, insufficient data exist to confirm this pathway as a significant risk . Occupational exposure limits (OELs) for arsenic are stringent, with a NIOSH Recommended Exposure Limit (REL) of 0.002 mg/m³ for airborne arsenic .

Properties

CAS No.

14334-92-0

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,16R,17R)-17-acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H36O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13-15,19-20,22H,7-12H2,1-6H3/t14-,15+,19+,20-,22-,23+,24-,25-/m0/s1

InChI Key

JAVWJWRZGRLEMO-VLHSHHMCSA-N

SMILES

CC1CC2C(CCC3(C2CC(C3(C(=O)C)OC(=O)C)C)C)C4(C1=CC(=O)CC4)C

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H]([C@@]3(C(=O)C)OC(=O)C)C)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CC(C3(C(=O)C)OC(=O)C)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

Preparation Methods

Selection of Samplers and Sorbent Media

The preparation of NIOSH/TU5021300 analogs begins with the deployment of specialized samplers tailored to the compound’s volatility and reactivity. For semi-volatile compounds like aniline and o-toluidine, NIOSH Method 2017 prescribes a dual-media sampler comprising a sulfuric acid-treated glass fiber filter (37 mm diameter) paired with a silica gel sorbent tube (520 mg front/260 mg back). This configuration ensures the capture of both particulate and gaseous phases. In contrast, Method 1501 utilizes coconut shell charcoal tubes (100 mg front/50 mg back) for aromatic hydrocarbons, optimizing adsorption kinetics for highly volatile species.

Table 1: Comparison of Sampler Configurations

ParameterMethod 2017 (Semi-Volatiles)Method 1501 (Volatiles)
Sorbent MaterialSilica gelCoconut shell charcoal
Filter Treatment0.26 N H₂SO₄None
Flow Rate (L/min)0.20.01–0.2
Sample Stability7 days (aniline), 60 days (nitrobenzene)30 days

The sulfuric acid treatment on glass fiber filters in Method 2017 enhances the retention of basic compounds like aniline through protonation, reducing volatilization losses during sampling. For hydrophobic aromatics in Method 1501, untreated charcoal provides sufficient Van der Waals interactions to retain analytes like benzene and toluene.

Desorption Techniques and Solvent Optimization

Ethanol-Based Desorption for Polar Compounds

Method 2017 employs ethanol as the primary desorption solvent for aniline, o-toluidine, and nitrobenzene. Post-sampling, the glass fiber filter and silica gel sorbent are submerged in 2 mL of ethanol and subjected to ultrasonic agitation for 60 minutes to maximize analyte recovery. Ethanol’s intermediate polarity facilitates the dissolution of both hydrophilic (aniline) and moderately hydrophobic (nitrobenzene) compounds, achieving desorption efficiencies (DE) exceeding 85% for most analytes.

Carbon Disulfide for Non-Polar Aromatics

In Method 1501, carbon disulfide (CS₂) serves as the desorption solvent for aromatic hydrocarbons. A 1 mL aliquot of CS₂ is added to charcoal tubes, followed by a 30-minute incubation with periodic agitation. CS₂’s non-polar nature aligns with the hydrophobicity of benzene and xylene isomers, yielding DE values between 92% and 98% across validated concentration ranges.

Table 2: Desorption Solvent Performance

SolventTarget CompoundsDesorption Efficiency (%)Key Advantage
EthanolAniline, o-toluidine85–90Compatible with polar analytes
CS₂Benzene, toluene92–98High volatility for GC analysis

Calibration and Analytical Validation

Preparation of Calibration Standards

Both methods emphasize the use of serial dilution to generate calibration curves spanning the expected analyte concentration range. In Method 2017, stock solutions of aniline (102.2 mg/mL), o-toluidine (100.6 mg/mL), and nitrobenzene (120.3 mg/mL) are prepared in ethanol and diluted to working concentrations. Method 1501 employs direct spiking of CS₂ with aromatic hydrocarbons, achieving linearity (R² > 0.995) across three orders of magnitude.

Quality Control Measures

  • Desorption Efficiency (DE): Method 2017 mandates DE assessments for each lot of silica gel and glass fiber filters. Spiked samples are analyzed alongside field blanks to correct for matrix effects.

  • Storage Stability: Aniline exhibits 7-day stability at 5°C, whereas nitrobenzene remains stable for 60 days under the same conditions. Aromatic hydrocarbons in Method 1501 demonstrate 30-day stability when stored at 5°C.

Gas Chromatographic Analysis Parameters

Flame Ionization Detection (FID) Conditions

Method 2017 specifies a capillary column (30 m × 0.32 mm ID) coated with 100% polyethylene glycol (PEG) for separating aniline, o-toluidine, and nitrobenzene. The oven temperature program starts at 40°C (hold 10 min), ramping at 10°C/min to 230°C. Method 1501 employs two columns: a PEG-coated column for Group A aromatics (benzene, toluene) and a diphenyl-dimethyl polysiloxane column for Group B compounds (styrene, cumene).

Table 3: GC-FID Instrument Parameters

ParameterMethod 2017Method 1501 (Group A)
Column Dimensions30 m × 0.32 mm ID30 m × 0.32 mm ID
Stationary Phase100% PEG100% PEG
Oven Program40°C → 230°C @ 10°C/min40°C → 230°C @ 10°C/min
Carrier Gas Flow (He)2.6 mL/min2.6 mL/min

Method Limitations and Interference Mitigation

Humidity Effects on Breakthrough Volumes

High ambient humidity reduces the effective capacity of silica gel and charcoal sorbents. In Method 2017, sulfuric acid-treated filters mitigate this by maintaining an acidic microenvironment, which repels water molecules. Method 1501 recommends limiting sampling durations to prevent hydrocarbon breakthrough under humid conditions.

Co-Eluting Interferents

Polar solvents (e.g., methanol) in Method 2017 may co-elute with aniline on PEG columns, necessitating meticulous solvent selection. In Method 1501, halogenated hydrocarbons can interfere with aromatic detection, requiring post-run column baking to clear contaminants .

Chemical Reactions Analysis

Types of Reactions

NIOSH/TU5021300 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

NIOSH/TU5021300 has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of NIOSH/TU5021300 involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares arsenic with two functionally similar inorganic compounds: lead arsenate (PbHAsO₄) and mercury(II) chloride (HgCl₂). These compounds share occupational hazards (e.g., pesticide use) but differ in toxicity profiles and regulatory controls.

Table 1: Key Properties and Hazards

Property Arsenic (NIOSH/TU5021300) Lead Arsenate Mercury(II) Chloride
CAS No. 7440-38-2 7784-40-9 7487-94-7
Molecular Formula As PbHAsO₄ HgCl₂
Molecular Weight 74.92 g/mol 347.13 g/mol 271.52 g/mol
Primary Use Wood preservatives, pesticides Historical pesticide Disinfectant, catalyst
Skin Notation (SK) DIR (IRR) Not assigned DIR (IRR), SYS
Carcinogenicity Confirmed (IARC Group 1) Likely (IARC Group 2A) Not classified
Log KOW 0.73 (predicted) -0.89 (estimated) 0.91
Skin Permeation (kp) Insufficient data 0.001 cm/hour (modeled) 0.004 cm/hour (experimental)
Systemic Effects Skin cancer, neuropathy Neurotoxicity, renal damage Nephrotoxicity, neurotoxicity

Key Differences

Mercury(II) chloride exhibits higher skin permeation (kp = 0.004 cm/hour), leading to systemic neurotoxicity even at low exposure levels . Lead arsenate’s risks are dominated by lead toxicity, including developmental neurotoxicity, rather than arsenic content .

Regulatory Status: Arsenic has stricter OELs due to its carcinogenicity, while mercury(II) chloride is regulated for acute toxicity . Lead arsenate is largely banned in agriculture but persists in contaminated environments .

Skin Absorption: Arsenic’s skin permeation coefficient (kp) cannot be reliably modeled due to its inorganic nature and lack of validated predictive algorithms . Mercury(II) chloride’s higher lipophilicity (log KOW = 0.91) facilitates skin absorption compared to arsenic (log KOW = 0.73) .

Research Findings and Data Gaps

Arsenic: Epidemiologic studies link occupational arsenic exposure to lung and bladder cancer, but skin-specific carcinogenicity remains unconfirmed .

Lead Arsenate :

  • Discontinued due to lead’s persistence in ecosystems, with residual contamination still causing occupational hazards in mining and recycling .

Mercury(II) Chloride :

  • Rapid skin absorption and renal accumulation make it a high-priority compound for dermal exposure controls .

Table 2: Occupational Exposure Limits

Compound NIOSH REL (mg/m³) OSHA PEL (mg/m³) ACGIH TLV (mg/m³)
Arsenic 0.002 0.010 0.01
Lead Arsenate 0.15 (as Pb) 0.15 (as Pb) 0.05 (as Pb)
Mercury(II) Chloride 0.1 0.1 0.025

Q & A

Q. How to address conflicting results in this compound's thermodynamic properties?

  • Methodological Answer : Re-evaluate measurement techniques (e.g., calorimetry vs. computational estimates). Compare with analogous compounds to identify outliers. Use error propagation analysis to quantify uncertainty in reported values. Publish negative results to contextualize discrepancies .

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